Hdac6-IN-4
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Overview
Description
Hdac6-IN-4 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of various cellular processes, including gene expression, protein stability, and cell signaling. Inhibition of histone deacetylase 6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzamidohydroxamic acids as starting materials. These intermediates undergo various chemical transformations, including acylation, reduction, and cyclization, to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Hdac6-IN-4 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of histone deacetylase 6 by this compound has shown promising results in reducing tumor growth and enhancing the efficacy of other anticancer therapies
Neurodegenerative Diseases: This compound has been studied for its potential to protect neurons and improve cognitive function in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Immunotherapy: The compound has been investigated for its ability to modulate immune responses and enhance the effectiveness of immunotherapeutic strategies.
Epigenetic Research: This compound is used as a tool compound to study the role of histone deacetylase 6 in epigenetic regulation and gene expression.
Mechanism of Action
Hdac6-IN-4 exerts its effects by specifically inhibiting the activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression, protein stability, and cell signaling pathways. The molecular targets of this compound include non-histone proteins such as α-tubulin, heat shock protein 90, and cortactin. By modulating these targets, this compound can influence various cellular processes, including cell migration, apoptosis, and immune responses .
Comparison with Similar Compounds
Hdac6-IN-4 is unique among histone deacetylase 6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with a different chemical structure and mechanism of action.
Nexturastat A: A histone deacetylase 6 inhibitor known for its immunomodulatory properties.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor that targets multiple histone deacetylase isoforms, including histone deacetylase 6.
This compound stands out due to its specific targeting of histone deacetylase 6, which reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C30H38N2O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
7-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C30H38N2O5/c1-22-24(14-11-15-26(22)23-12-7-6-8-13-23)21-37-25-18-28(35-2)27(29(19-25)36-3)20-31-17-10-5-4-9-16-30(33)32-34/h6-8,11-15,18-19,31,34H,4-5,9-10,16-17,20-21H2,1-3H3,(H,32,33) |
InChI Key |
NWHRMDIXMQBLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCCCCCC(=O)NO)OC |
Origin of Product |
United States |
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